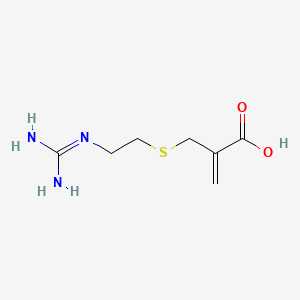
alpha-(Guanidinoethylthiomethyl)acrylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Guanidinoethylthiomethyl)acrylic Acid: is a compound that features a unique combination of functional groups, including a guanidino group, a thioether linkage, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Guanidinoethylthiomethyl)acrylic Acid typically involves the reaction of guanidine derivatives with thioether-containing acrylic acid precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product formation.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and control the production process .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Guanidinoethylthiomethyl)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under specific conditions.
Reduction: The acrylic acid moiety can be reduced to the corresponding saturated carboxylic acid.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Substituted guanidino derivatives.
Scientific Research Applications
Alpha-(Guanidinoethylthiomethyl)acrylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of alpha-(Guanidinoethylthiomethyl)acrylic Acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thioether and acrylic acid moieties contribute to its reactivity and binding affinity. These interactions can modulate enzymatic activity and influence cellular pathways .
Comparison with Similar Compounds
Acrylic Acid: Shares the acrylic acid moiety but lacks the guanidino and thioether groups.
Guanidine Derivatives: Contain the guanidino group but differ in other functional groups.
Thioether-Containing Compounds: Feature the thioether linkage but vary in other structural aspects.
Uniqueness: Alpha-(Guanidinoethylthiomethyl)acrylic Acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
77102-29-5 |
|---|---|
Molecular Formula |
C7H13N3O2S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)ethylsulfanylmethyl]prop-2-enoic acid |
InChI |
InChI=1S/C7H13N3O2S/c1-5(6(11)12)4-13-3-2-10-7(8)9/h1-4H2,(H,11,12)(H4,8,9,10) |
InChI Key |
IHMMEFLVYSASAM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















